An In-depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride
An In-depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride (CAS Number: 117623-50-4), a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific salt, this document synthesizes information from established chemical principles, data on analogous compounds, and predictive models to offer a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride is the hydrochloride salt of the parent compound, 1-benzyl-2,2-dimethylpiperidin-4-one. The formation of the hydrochloride salt occurs through the protonation of the basic tertiary nitrogen atom of the piperidine ring by hydrochloric acid. This conversion is a standard practice in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.
Molecular Formula: C₁₄H₂₀ClNO Molecular Weight: 253.77 g/mol
The core structure features a piperidine ring with a ketone functional group at the 4-position. The nitrogen atom is substituted with a benzyl group, and the carbon atom adjacent to the nitrogen (C2) is geminally disubstituted with two methyl groups. This gem-dimethyl substitution introduces significant steric hindrance around the nitrogen and the adjacent stereocenter, which is expected to influence the molecule's conformation and reactivity.
Table 1: Physicochemical Properties of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride and Related Compounds
| Property | 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride (Predicted/Inferred) | 1-Benzyl-4-piperidone (Experimental) | Piperidine Hydrochloride (Experimental) |
| CAS Number | 117623-50-4 | 3612-20-2 | 6091-44-7[1] |
| Melting Point (°C) | Data not available | Not applicable (liquid) | 245-248[1] |
| Boiling Point (°C) | Data not available | 134 °C at 7 mmHg | 106.4 at 760 mmHg[2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml). Slightly soluble in water.[1] | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2] |
| pKa (of conjugate acid) | Estimated to be in the range of 8.0 - 9.0 | 8.04 ± 0.10 (Predicted for a similar structure)[3] | Not directly applicable |
The hydrochloride salt form is anticipated to be a crystalline solid with a relatively high melting point, characteristic of organic salts. Its solubility in aqueous media is expected to be significantly higher than that of the free base due to the ionic nature of the salt. The pKa of the protonated piperidine nitrogen is predicted to be in the typical range for tertiary amines, rendering it a weak base.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely commence with the construction of the 2,2-dimethylpiperidin-4-one core, followed by N-benzylation and subsequent formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride.
Experimental Protocol: N-Benzylation (General Procedure)
This protocol is a generalized method for the N-alkylation of a secondary amine, which would be applicable for the N-benzylation of 2,2-dimethylpiperidin-4-one.
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Reaction Setup: To a solution of 2,2-dimethylpiperidin-4-one (1.0 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 equivalents).
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Addition of Benzylating Agent: Benzyl bromide or benzyl chloride (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.
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Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-benzyl-2,2-dimethylpiperidin-4-one, can be purified by column chromatography on silica gel.
Experimental Protocol: Hydrochloride Salt Formation (General Procedure)
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Dissolution: The purified 1-benzyl-2,2-dimethylpiperidin-4-one free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
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Acidification: A solution of hydrogen chloride in the same or another appropriate solvent (e.g., HCl in diethyl ether or isopropanolic HCl) is added dropwise with stirring until the solution becomes acidic.
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Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by vacuum filtration, washed with the anhydrous solvent, and dried under vacuum to yield 1-benzyl-2,2-dimethylpiperidin-4-one hydrochloride.
Spectroscopic Characterization (Inferred)
Direct spectroscopic data for 1-benzyl-2,2-dimethylpiperidin-4-one hydrochloride is not publicly available. However, the expected spectral features can be inferred from the analysis of structurally related compounds.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ group around 3.5-3.7 ppm). The piperidine ring protons will appear as multiplets in the aliphatic region (typically 2.0-3.5 ppm). The two methyl groups at the C2 position will likely appear as a singlet in the upfield region (around 1.0-1.3 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 205-210 ppm), the aromatic carbons of the benzyl group (125-140 ppm), the benzylic carbon (around 60-65 ppm), and the aliphatic carbons of the piperidine ring and the methyl groups.
IR Spectroscopy: The infrared spectrum of the hydrochloride salt will be characterized by a strong, broad absorption band in the region of 2400-2700 cm⁻¹ corresponding to the N⁺-H stretching vibration of the piperidinium ion. A strong carbonyl (C=O) stretching band is expected around 1710-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzyl group will also be present.
Mass Spectrometry: Under electrospray ionization (ESI) conditions in positive ion mode, the mass spectrum would show the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to C₁₄H₁₉NO + H⁺. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperidine ring.
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-benzyl-2,2-dimethylpiperidin-4-one hydrochloride is dictated by the functional groups present in its structure.
Caption: Key reactive sites and potential transformations of the 1-benzyl-2,2-dimethylpiperidin-4-one core structure.
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Reactions at the Carbonyl Group: The ketone at the 4-position is a key site for various transformations. It can undergo reduction to the corresponding alcohol, reductive amination to introduce an amino group, Wittig reactions to form an exocyclic double bond, and reactions with organometallic reagents like Grignard reagents to form tertiary alcohols.
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N-Debenzylation: The N-benzyl group can serve as a protecting group for the piperidine nitrogen. It can be readily removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the secondary amine, 2,2-dimethylpiperidin-4-one. This allows for further functionalization at the nitrogen atom.
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Reactions involving α-Protons: The protons on the carbons adjacent to the carbonyl group (C3 and C5) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at these positions.
The N-benzyl piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of N-benzylpiperidine have shown a wide range of pharmacological activities, including but not limited to, activity as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, and as ligands for various central nervous system (CNS) receptors.[4] The specific substitution pattern of 1-benzyl-2,2-dimethylpiperidin-4-one hydrochloride suggests its potential as an intermediate in the synthesis of novel therapeutic agents.
Safety and Handling
Based on the available safety data sheet for 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, the compound is classified with the following hazards:
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Skin Irritation (Category 2)
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Eye Irritation (Category 2)
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Conclusion
1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride is a synthetically valuable compound with potential applications in drug discovery and development. While specific experimental data for this molecule is limited, its basic properties, reactivity, and potential biological relevance can be reasonably inferred from the well-established chemistry of N-benzylpiperidines and related heterocyclic systems. This guide provides a foundational understanding of this compound, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully elucidate its physicochemical and pharmacological profile.
